molecular formula C16H20N2O3 B043335 ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate CAS No. 110504-55-7

ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate

Cat. No.: B043335
CAS No.: 110504-55-7
M. Wt: 288.34 g/mol
InChI Key: LEONLGJLYNAMEP-UHFFFAOYSA-N
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Description

Ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate, also known as this compound, is a useful research compound. Its molecular formula is C16H20N2O3 and its molecular weight is 288.34 g/mol. The purity is usually 95%.
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Scientific Research Applications

Biodegradation and Environmental Fate

Research on similar ethyl compounds, such as ethyl tert-butyl ether (ETBE), provides insight into the biodegradation and environmental fate of ether compounds in soil and groundwater. Microorganisms capable of degrading ETBE aerobically have been identified, with degradation pathways involving hydroxylation and the formation of several intermediates. This suggests potential environmental bioremediation applications for related ethyl compounds, including Ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate, indicating its possible role in reducing environmental pollution through microbial degradation (Thornton et al., 2020).

Chemical Synthesis and Solvent Use

The compound's structure suggests utility in organic synthesis, where it could act as a precursor or an intermediate in the synthesis of complex molecules, particularly those with pharmaceutical relevance. Studies on the use of organic solvents in extracting drugs from biological specimens highlight the importance of ethyl compounds in improving extraction efficiencies. This underscores the potential of this compound in pharmaceutical research and development, especially in the isolation and purification of bioactive compounds (Siek, 1978).

Renewable Resources and Biofuel Production

The exploration of biofuels has led to interest in ethyl compounds for their potential as renewable energy sources. Research into butanol, a compound with similar applications, shows the feasibility of using ethyl compounds in biofuel production. The properties of butanol as a competitive renewable biofuel highlight the potential of this compound in contributing to the development of new biofuels, promoting energy sustainability (Jin et al., 2011).

Properties

IUPAC Name

ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-3-21-16(20)15(18-11(2)19)9-8-12-10-17-14-7-5-4-6-13(12)14/h4-7,10,15,17H,3,8-9H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEONLGJLYNAMEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CNC2=CC=CC=C21)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370640
Record name ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110504-55-7
Record name ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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